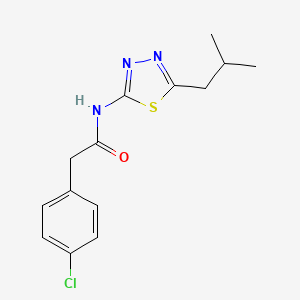
4-(diethylamino)-N-(2,4-difluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylamino)-N-(2,4-difluorophenyl)benzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research as a potent inhibitor of the ALDH (aldehyde dehydrogenase) enzyme family. ALDHs are a group of enzymes that play a crucial role in the metabolism of aldehydes, which are toxic byproducts of various metabolic processes. DEAB has been shown to selectively inhibit certain ALDH isoforms, making it a valuable tool for studying the physiological and pathological roles of these enzymes.
Scientific Research Applications
Synthesis and Spectroscopic Properties
Research into the synthesis and spectroscopic properties of derivatives of benzamides, including those related to 4-(diethylamino)-N-(2,4-difluorophenyl)benzamide, highlights their potential in developing novel antimicrobial agents with specific emphasis on antibiofilm properties. The study by Limban et al. (2011) demonstrates the antipathogenic activity of new thiourea derivatives, suggesting their utility in combating bacterial cells, especially strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Chemical Synthesis and Biological Evaluation
Nguyen et al. (2009) explored the chemical synthesis of oxorhenium(V) complexes with thiosemicarbazones derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorides, noting strong antiproliferative effects in vitro. This points towards the relevance of these complexes in cancer research, demonstrating the compound's role in potentially developing new cancer therapies (Nguyen et al., 2009).
Photophysical Properties
The synthesis of 3-Diethylamino-7-tert-butylflorane by Wang Minghui (2012) illustrates the photophysical properties of derivatives of this compound, indicating potential applications in materials science, specifically in the development of fluorescent materials (Wang Minghui, 2012).
Molecular Characterization and Antibacterial Activity
A study on the synthesis and characterization of organotin(IV) complexes derived from 4-(diethylamino)benzoic acid by Yip-Foo Win et al. (2010) included in vitro antibacterial screening activity, showcasing another dimension of scientific research involving the compound's derivatives. This research highlights the antibacterial potential of such complexes against various bacterial strains, suggesting their utility in developing new antibacterial agents (Yip-Foo Win et al., 2010).
Properties
IUPAC Name |
4-(diethylamino)-N-(2,4-difluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-16-10-7-13(18)11-15(16)19/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYGIHBLBNAEQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-methoxyphenyl)amino]-N'-(2-thienylmethylene)butanohydrazide](/img/structure/B5568562.png)


![3-[(2,4-dichlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5568581.png)

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)
![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)


![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)
![(1S*,5R*)-6-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-(pyridin-3-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5568630.png)
